Cas no 51087-61-7 (6(7)-Dehydro Norgestrel)

6(7)-Dehydro Norgestrel 化学的及び物理的性質
名前と識別子
-
- 6,7-Dehydro Norgestrel
- 6(7)-Dehydro Norgestrel
- (8R,9S,10R,13R,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- NORGESTREL-6-EN
- 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one (delta6-Levonorgestrel, 6,7-Didehydrolevonorgestrel)
- (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-4,6-DIEN-20-YN-3-ONE
- 6,7-Dehydronorgestrel
- 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one
- .DELTA.6-LEVONORGESTREL
- 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one (?6-Levonorgestrel; 6,7-Didehydrolevonorgestrel)
- Levonorgestrel Imp. M (EP); 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,6-dien-20-yn-3-one; Levonorgestrel Imp. M (Pharmeuropa); Delta6-Levonorgestrel; 6,7-Didehydrolevonorgestrel; Levonorgestrel Impurity M
- 18,19-DINORPREGNA-4,6-DIEN-20-YN-3-ONE, 13-ETHYL-17-HYDROXY-, (17.ALPHA.)-
- 51087-61-7
- LEVONORGESTREL IMPURITY M [EP IMPURITY]
- Levonorgestrel impurity M [EP]
- Levonorgestrel Impurity M
- AKOS027326729
- UNII-8D2BRQ8ZL7
- 18,19-Dinorpregna-4,6-dien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
- Delta6-Levonorgestrel
- 8D2BRQ8ZL7
-
- インチ: InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
- InChIKey: VEBCUBZTPWFSKE-XUDSTZEESA-N
- ほほえんだ: CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
計算された属性
- せいみつぶんしりょう: 310.19300
- どういたいしつりょう: 310.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 648
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 3.65860
6(7)-Dehydro Norgestrel セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
6(7)-Dehydro Norgestrel 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D229920-10mg |
6(7)-Dehydro Norgestrel |
51087-61-7 | 10mg |
$ 339.00 | 2023-09-08 | ||
TRC | D229920-2.5mg |
6(7)-Dehydro Norgestrel |
51087-61-7 | 2.5mg |
$127.00 | 2023-05-18 | ||
TRC | D229920-1mg |
6(7)-Dehydro Norgestrel |
51087-61-7 | 1mg |
$91.00 | 2023-05-18 | ||
A2B Chem LLC | AG26224-10mg |
6,7-Dehydro norgestrel |
51087-61-7 | 10mg |
$350.00 | 2024-04-19 | ||
A2B Chem LLC | AG26224-50mg |
6,7-Dehydro norgestrel |
51087-61-7 | 50mg |
$913.00 | 2024-04-19 | ||
A2B Chem LLC | AG26224-5mg |
6,7-Dehydro norgestrel |
51087-61-7 | 5mg |
$257.00 | 2024-04-19 | ||
TRC | D229920-5mg |
6(7)-Dehydro Norgestrel |
51087-61-7 | 5mg |
$ 204.00 | 2023-09-08 | ||
TRC | D229920-25mg |
6(7)-Dehydro Norgestrel |
51087-61-7 | 25mg |
$ 685.00 | 2023-09-08 | ||
A2B Chem LLC | AG26224-2mg |
6,7-Dehydro norgestrel |
51087-61-7 | 2mg |
$175.00 | 2024-04-19 | ||
A2B Chem LLC | AG26224-25mg |
6,7-Dehydro norgestrel |
51087-61-7 | 25mg |
$632.00 | 2024-04-19 |
6(7)-Dehydro Norgestrel 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
6(7)-Dehydro Norgestrelに関する追加情報
6(7)-Dehydro Norgestrel (CAS No. 51087-61-7): A Comprehensive Overview of Properties, Applications, and Market Trends
6(7)-Dehydro Norgestrel (CAS No. 51087-61-7) is a synthetic progestin derivative with significant pharmacological interest. As a key intermediate in steroid synthesis, this compound plays a crucial role in pharmaceutical research and development. The growing interest in hormone-related therapies and steroid chemistry has positioned 6(7)-Dehydro Norgestrel as a subject of increasing scientific and commercial attention.
Chemically classified as 19-norsteroid, 6(7)-Dehydro Norgestrel shares structural similarities with naturally occurring progesterone while offering enhanced metabolic stability. Its molecular formula C21H26O2 and molecular weight of 310.43 g/mol make it an important building block for more complex steroid molecules. Researchers particularly value its 6,7-unsaturated structure, which provides unique reactivity patterns for further chemical modifications.
The pharmaceutical applications of 6(7)-Dehydro Norgestrel primarily focus on its role as a precursor in the synthesis of various progestational agents. Current market trends show growing demand for this compound due to increased research into women's health therapeutics and contraceptive technologies. The global market for steroid intermediates is projected to expand significantly, with 6(7)-Dehydro Norgestrel maintaining its position as a valuable synthetic target.
From a biochemical perspective, 6(7)-Dehydro Norgestrel exhibits selective binding to progesterone receptors while demonstrating minimal androgenic activity. This receptor profile makes it particularly interesting for developing targeted hormone therapies with reduced side effects. Recent studies have explored its potential in addressing hormone-dependent conditions, aligning with current healthcare trends toward personalized medicine.
The synthesis of 6(7)-Dehydro Norgestrel typically involves multi-step organic transformations starting from readily available steroid precursors. Modern synthetic approaches emphasize green chemistry principles and atom economy, reflecting the pharmaceutical industry's commitment to sustainable manufacturing. Analytical characterization of this compound typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and structural integrity.
Quality control standards for 6(7)-Dehydro Norgestrel require rigorous testing to meet pharmaceutical-grade specifications. The compound's stability profile necessitates proper storage conditions, typically recommending protection from light and moisture at controlled temperatures. These handling requirements are particularly important for researchers investigating its potential in novel drug formulations and delivery systems.
Emerging research directions for 6(7)-Dehydro Norgestrel include its potential applications in non-contraceptive women's health and investigations into its metabolic pathways. The scientific community continues to explore structure-activity relationships of this compound and its derivatives, with particular interest in developing next-generation progestins with improved therapeutic profiles.
From a commercial standpoint, the supply chain for 6(7)-Dehydro Norgestrel involves specialized manufacturers with expertise in steroid chemistry. Current market analysis indicates steady demand from both academic research institutions and pharmaceutical development laboratories. The compound's status as a key synthetic intermediate ensures its continued relevance in medicinal chemistry pipelines.
Regulatory considerations for 6(7)-Dehydro Norgestrel vary by jurisdiction but generally follow guidelines for pharmaceutical intermediates. Researchers working with this compound should consult current Good Manufacturing Practice (GMP) standards and relevant pharmacopeia monographs when applicable. Proper documentation and quality assurance protocols are essential for its use in drug development programs.
The future outlook for 6(7)-Dehydro Norgestrel appears promising, with ongoing research exploring its potential in various therapeutic areas. As the pharmaceutical industry continues to innovate in hormone-based treatments, this compound remains a valuable tool for medicinal chemists and formulation scientists alike. Its versatility and well-characterized properties ensure its continued importance in steroid chemistry and drug development.
51087-61-7 (6(7)-Dehydro Norgestrel) 関連製品
- 68-22-4(Norethindrone)
- 54048-10-1(Etonogestrel)
- 16320-04-0(Gestrinone)
- 434-03-7(Ethisterone)
- 6533-00-2(Norgestrel)
- 797-63-7(Levonorgestrel)
- 31528-46-8(6,7-Dehydro Norethindrone)
- 54024-10-1(18-Demethyl Etonogestrel)
- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)
- 67696-78-0(6-Oxo Norethindrone)




